molecular formula C8H11ClN2 B6598201 4-Chloro-5-isopropyl-6-methylpyrimidine CAS No. 81438-38-2

4-Chloro-5-isopropyl-6-methylpyrimidine

Cat. No.: B6598201
CAS No.: 81438-38-2
M. Wt: 170.64 g/mol
InChI Key: SIQQSLYQUGLKMN-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C8H11ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 6th position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-6-methylpyrimidine typically involves the chlorination of 5-isopropyl-6-methylpyrimidine. One common method includes the reaction of 5-isopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-isopropyl-6-methylpyrimidine+SOCl2This compound+SO2+HCl\text{5-isopropyl-6-methylpyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-isopropyl-6-methylpyrimidine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropyl-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 4-amino-5-isopropyl-6-methylpyrimidine, 4-thio-5-isopropyl-6-methylpyrimidine, etc.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-isopropyl-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 4th position and the isopropyl and methyl groups at the 5th and 6th positions, respectively, contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylpyrimidine
  • 4-Chloro-6-methylpyrimidine
  • 5-Isopropyl-6-methylpyrimidine

Uniqueness

4-Chloro-5-isopropyl-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-chloro-6-methyl-5-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQQSLYQUGLKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734489
Record name 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-38-2
Record name 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-5-isopropyl-6-methylpyrimidine (12.2 g, 80 mmol) was added to 50 ml phosphorous oxychloride and treated with ca. 0.1 ml DMF. The mixture was heated to 60-70° C. and stirred for 2h. After cooling the excess POCl3 was removed under vacuum, the residue was poured onto ice and the pH of the aqueous layer was adjusted to 7 by addition of NaOH and NaHCO3. The product was taken up in dichloromethane, washed with sat. sodium bicarbonate, dried (Na2SO4) and evaporated. The residue was purified by vacuum distillation to yield 8.5 g (62 percent yield).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three

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